N,N-Dimethyl-N'-phenethylformamidine
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Overview
Description
Formamidine, N,N-dimethyl-N’-phenethyl-, is a chemical compound belonging to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties, including their use as pesticides and antimalarial agents
Preparation Methods
The synthesis of formamidine, N,N-dimethyl-N’-phenethyl-, typically involves the reaction between aromatic amines and ethyl orthoformate in the presence of an acid catalyst . One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the preparation of N,N-diphenylformamidines from various aromatic amines . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Additionally, the catalyst can be reused multiple times without losing its activity .
Chemical Reactions Analysis
Formamidine, N,N-dimethyl-N’-phenethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of N-formyl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Formamidine, N,N-dimethyl-N’-phenethyl-, has several scientific research applications. In chemistry, it is used as a protecting group for primary amines, auxiliaries in asymmetric synthesis, and linkers in solid-phase synthesis . In biology and medicine, formamidines have been explored for their potential as antimalarial agents and pesticides . Additionally, formamidinium-based perovskites have been investigated for their use in high-efficiency and stable solar cells .
Mechanism of Action
The mechanism of action of formamidine, N,N-dimethyl-N’-phenethyl-, involves its interaction with specific molecular targets and pathways. For instance, formamidines can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes . This coordination chemistry is crucial for their biological and pharmacological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Formamidine, N,N-dimethyl-N’-phenethyl-, can be compared with other similar compounds such as N,N-dimethylformamide and N,N-dimethylacetamide . These compounds share similar structural features and reactivity patterns. formamidine, N,N-dimethyl-N’-phenethyl-, is unique due to its specific aromatic substitution, which imparts distinct properties and applications. Other similar compounds include N,N-dimethyl-N’-(5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazol-2-yl)formamidine .
Properties
CAS No. |
15795-36-5 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-phenylethyl)methanimidamide |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
KPDUVWBTRFPCGC-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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